molecular formula C14H11FO2 B070719 3-[(4-Fluorobenzyl)oxy]benzaldehyde CAS No. 168084-96-6

3-[(4-Fluorobenzyl)oxy]benzaldehyde

Cat. No. B070719
M. Wt: 230.23 g/mol
InChI Key: APCQACNSEVZMIQ-UHFFFAOYSA-N
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Description

“3-[(4-Fluorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H11FO2 . It has a molecular weight of 230.24 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “3-[(4-Fluorobenzyl)oxy]benzaldehyde” is 1S/C14H11FO2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-9H,10H2 .


Physical And Chemical Properties Analysis

“3-[(4-Fluorobenzyl)oxy]benzaldehyde” is a solid at room temperature .

Scientific Research Applications

  • Spirocyclic Sigma1 Receptor Ligands as Potential PET Radiotracers : This study involved synthesizing several compounds bearing a p-fluorobenzyl residue, similar in structure to 3-[(4-Fluorobenzyl)oxy]benzaldehyde, to create potential PET radiotracers. These compounds showed significant affinity and selectivity for sigma1 receptors, which are important in neurology and pharmacology (Maestrup et al., 2009).

  • One-step Reductive Etherification of 4‐[18F]fluoro‐benzaldehyde with Decaborane : This research demonstrated the synthesis of 4-[18F]fluoro-benzylethers, which are related to 3-[(4-Fluorobenzyl)oxy]benzaldehyde, in a single step. These compounds are useful in developing new radiopharmaceuticals (Funke et al., 2006).

  • Benzaldehyde O-Alkyloximes as New Plant Growth Regulators : This study explored the use of benzaldehyde derivatives, similar to 3-[(4-Fluorobenzyl)oxy]benzaldehyde, as plant growth regulators. The introduction of fluorine atoms enhanced the phytotoxic activity of these compounds (Yoshikawa & Doi, 1998).

  • Synthesis of Fluorine-18 Substituted Aromatic Aldehydes and Benzyl Bromides : This research involved the synthesis of fluorine-18 labeled aldehydes and bromides, similar to 3-[(4-Fluorobenzyl)oxy]benzaldehyde, for use in radiopharmaceutical chemistry. These compounds are crucial for developing new radiotracers (Lemaire et al., 1992).

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde : This study demonstrates the importance of selective chemical modifications in benzaldehyde derivatives, which is relevant to the manipulation of compounds like 3-[(4-Fluorobenzyl)oxy]benzaldehyde (Plourde & Spaetzel, 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCQACNSEVZMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352791
Record name 3-[(4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorobenzyl)oxy]benzaldehyde

CAS RN

168084-96-6
Record name 3-[(4-Fluorophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168084-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JS Lan, T Zhang, Y Liu, Y Zhang, J Hou, SS Xie… - …, 2017 - pubs.rsc.org
A new series of small molecules bearing a benzyloxy substituent have been designed, synthesized and evaluated for hMAO inhibitory activity in vitro. Most of the compounds were …
Number of citations: 8 pubs.rsc.org
A Kaczor, N Szemerédi, K Kucwaj‐Brysz… - …, 2021 - Wiley Online Library
ABCB1 modulation is an interesting strategy in the search for new anticancer agents that can overcome multidrug resistance (MDR). Hence, 17 new 5‐arylideneimidazolones …

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